Ethyl 4-bromobenzofuran-2-carboxylate

描述

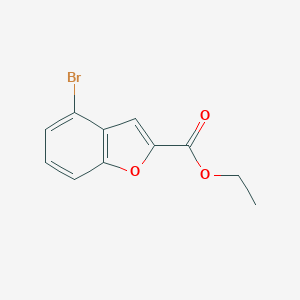

Ethyl 4-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

准备方法

Ethyl 4-bromobenzofuran-2-carboxylate can be synthesized through various methods. One common synthetic route involves the bromination of benzofuran followed by esterification. The reaction typically starts with the bromination of benzofuran using bromine or a brominating agent under controlled conditions. The resulting bromobenzofuran is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反应分析

Ethyl 4-bromobenzofuran-2-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The compound can be reduced to form various derivatives. For example, catalytic hydrogenation can reduce the bromine atom to a hydrogen atom.

Oxidation Reactions: Oxidation of the benzofuran ring can lead to the formation of quinone derivatives.

科学研究应用

Medicinal Chemistry

Ethyl 4-bromobenzofuran-2-carboxylate has garnered attention for its potential biological activities, particularly in anti-cancer research. Studies indicate that compounds with similar structures may exhibit:

- Anti-tumor Activity : Investigations into its interaction with specific enzymes involved in cancer cell proliferation suggest promising anti-cancer properties.

- Antibacterial Properties : Research has shown that benzofuran derivatives can inhibit the growth of drug-resistant bacteria, making them candidates for developing new antibiotics.

Agrochemical Development

In agricultural chemistry, this compound is being explored as a precursor for:

- Pesticides and Herbicides : Its unique structure allows for modifications that enhance efficacy against pests while minimizing environmental impact.

Case Study 1: Antibacterial Activity

A study published in MDPI evaluated various benzofuran derivatives, including this compound, against clinically isolated drug-resistant bacteria. The agar well diffusion method demonstrated significant antibacterial activity against strains such as Acinetobacter baumannii and Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-cancer Research

Research focusing on the structure-activity relationship (SAR) of benzofuran derivatives indicated that modifications to the ethyl ester group could enhance anti-cancer efficacy. This compound was identified as a promising candidate for further exploration in preclinical models due to its ability to induce apoptosis in cancer cells .

作用机制

The mechanism of action of ethyl 4-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The exact pathways and molecular targets can vary depending on the specific application and context of its use .

相似化合物的比较

Ethyl 4-bromobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

- Ethyl 2-bromobenzofuran-3-carboxylate

- Mthis compound

- Ethyl 5-bromobenzofuran-2-carboxylate

These compounds share a similar core structure but differ in the position of the bromine atom and the ester group. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity .

生物活性

Ethyl 4-bromobenzofuran-2-carboxylate is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzofuran Compounds

Benzofuran derivatives are known for their significant biological properties, including anti-tumor , antibacterial , antioxidative , and anti-viral activities. The structural features of benzofurans allow them to interact with various biological targets, influencing cell metabolism, proliferation, and apoptosis .

Target Proteins and Enzymes

This compound interacts with several key proteins and enzymes:

- Carbonic Anhydrases (CAs) : These metalloenzymes play a crucial role in maintaining acid-base balance and are implicated in tumorigenesis. This compound has been shown to inhibit specific isoforms of carbonic anhydrases, particularly hCA IX, with submicromolar inhibitory constants (KIs) ranging from 0.56 µM to 0.91 µM .

- DsbA-DsbB System : This system is involved in bacterial virulence. Compounds derived from benzofurans have been evaluated as inhibitors against this system, showing potential in reducing bacterial pathogenicity .

Biochemical Pathways

The compound's action leads to modulation of various signaling pathways:

- Induction of apoptosis in cancer cells through cell cycle arrest.

- Influence on oxidative stress response pathways due to its antioxidative properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For instance:

- Substituents at different positions on the benzofuran core have been shown to affect binding affinity and inhibitory potency against target enzymes.

- Variations in the carboxylic acid moiety can enhance or diminish the compound's biological efficacy .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

- In vitro assays reported an IC50 value of approximately 2.52 µM against MDA-MB-231 breast cancer cells, indicating potent anti-cancer activity comparable to established chemotherapeutics like Doxorubicin .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of benzofuran derivatives, including this compound. These compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related damage .

Comparative Data Table

属性

IUPAC Name |

ethyl 4-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZUPXGTBJYBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618675 | |

| Record name | Ethyl 4-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177735-22-7 | |

| Record name | Ethyl 4-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。